Cas no 217326-48-2 (L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]-)
L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
-
- L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]-
- (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
- N-(3,5-DICHLOROBENZENESULFONYL)-L-PROLINE
- N-(3,5-dichlorobenzenesulfonyl)-(L)-proline
- N-(3,5-dichlorobenzenesulfonyl)-2-(S)-proline
- N-(3,5-dichlorobenzenesulfonyl)-proline
- N-(3,5-dichlorobenzenesulphonyl)-L-proline
- 217326-48-2
- AKOS025428050
- MFCD06858482
- DTXSID40424928
- BDBM50187226
- SRQOBFXQILTASR-JTQLQIEISA-N
- 3,5-Dichlorophenyl-sulfonyl-L-proline
- SCHEMBL3904078
- N-(3,5-Dichlorophenylsulfonyl)-L-proline
- N-(3 5-Dichlorobenzenesulfonyl)-(L)-proline
- (S)-1-((3,5-Dichlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid
- (S)-1-(3,5-dichlorophenylsulfonyl)pyrrolidine-2-carboxylic acid
- CHEMBL206946
- (2S)-1-(3, 5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
- G71944
-
- MDL: MFCD06858482
- Inchi: 1S/C11H11Cl2NO4S/c12-7-4-8(13)6-9(5-7)19(17,18)14-3-1-2-10(14)11(15)16/h4-6,10H,1-3H2,(H,15,16)/t10-/m0/s1
- InChI Key: SRQOBFXQILTASR-JTQLQIEISA-N
- SMILES: ClC1C=C(C=C(C=1)S(N1CCC[C@H]1C(=O)O)(=O)=O)Cl
Computed Properties
- Exact Mass: 322.97900
- Monoisotopic Mass: 322.9785844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- Density: 1.595
- Boiling Point: 526.6°Cat760mmHg
- Flash Point: 272.3°C
- Refractive Index: 1.625
- PSA: 83.06000
- LogP: 3.24980
L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB287288-1 g |
N-(3,5-Dichlorobenzenesulfonyl)-L-proline |
217326-48-2 | 1 g |
€883.50 | 2023-07-20 | ||
| abcr | AB287288-1g |
N-(3,5-Dichlorobenzenesulfonyl)-L-proline; . |
217326-48-2 | 1g |
€883.60 | 2025-04-20 | ||
| Ambeed | A666443-100mg |
(S)-1-((3,5-Dichlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid |
217326-48-2 | 95% | 100mg |
$131.0 | 2024-04-21 | |
| Ambeed | A666443-250mg |
(S)-1-((3,5-Dichlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid |
217326-48-2 | 95% | 250mg |
$221.0 | 2024-04-21 | |
| Ambeed | A666443-1g |
(S)-1-((3,5-Dichlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid |
217326-48-2 | 95% | 1g |
$593.0 | 2024-04-21 |
L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- Suppliers
L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]-
Introduction to L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- (CAS No. 217326-48-2)
L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]-, with the CAS number 217326-48-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique chemical properties, making it a valuable candidate for various applications in medicinal chemistry and biotechnology.
The molecular structure of L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- consists of a proline backbone modified with a sulfonyl group attached to a 3,5-dichlorophenyl moiety. This structural arrangement imparts distinct physicochemical properties that make it particularly interesting for drug design and synthesis. The presence of both polar and non-polar regions in its structure allows for favorable interactions with biological targets, enhancing its potential as an intermediate in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the use of sulfonamide derivatives as pharmacological agents due to their broad spectrum of biological activities. The sulfonyl group in L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- contributes to its pharmacological potential by facilitating hydrogen bonding and other non-covalent interactions with biological macromolecules. This feature has been exploited in the design of inhibitors targeting enzymes such as kinases and proteases, which are crucial in various disease pathways.
One of the most notable applications of L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- is in the field of protease inhibition. Proteases play a vital role in numerous physiological processes, and their dysregulation is associated with several diseases, including cancer and inflammation. The compound's ability to interact with the active sites of these enzymes has led to its investigation as a lead compound for the development of protease inhibitors. Preliminary studies have shown promising results in vitro, indicating its potential as a starting point for further optimization.
The synthesis of L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonyl group at the 1-position of proline necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.
Another area where L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- has shown promise is in the development of chiral drugs. The proline moiety is a well-known chiral center that can influence the stereochemistry of drug molecules. By incorporating this moiety into drug candidates, researchers can fine-tune their properties to achieve optimal pharmacological effects. The dichlorophenyl group further enhances chiral discrimination, making this compound a valuable tool in asymmetric synthesis.
The pharmacokinetic properties of L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- are also an important consideration in drug development. Studies have indicated that this compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation into various dosage forms. Additionally, its metabolic stability suggests that it could have a reasonable half-life once administered orally or intravenously.
In conclusion, L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]- (CAS No. 217326-48-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and chemical properties make it an attractive candidate for further development as a therapeutic agent or intermediate in drug synthesis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel drugs.
217326-48-2 (L-Proline,1-[(3,5-dichlorophenyl)sulfonyl]-) Related Products
- 1008934-47-1(1-(8-Chloro-1-naphthyl)sulfonylproline)
- 1008857-92-8(1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid)
- 220187-80-4(L-Proline, 1-[(3,5-dichlorophenyl)sulfonyl]-, methyl ester)
- 225517-69-1(1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline)
- 102268-59-7(L-Glutamine, N2-[(4-chlorophenyl)sulfonyl]-N-cyclohexyl-)
- 379223-45-7(1-(4-chlorobenzenesulfonyl)piperidine-2-carboxylic acid)
- 251096-94-3(1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid)
- 102268-57-5(L-Glutamine, N-butyl-N2-[(4-chlorophenyl)sulfonyl]-)
- 1009784-35-3(1-[(3,4-dichlorophenyl)sulfonyl]-4-hydroxypyrrolidine-2-carboxylic acid)
- 73096-27-2(1-(4-Chlorophenyl)sulfonyl-2-pyrrolidinecarboxylic Acid)